molecular formula C13H21NO5 B1424369 5-Oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester CAS No. 1417793-01-1

5-Oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester

Cat. No. B1424369
CAS RN: 1417793-01-1
M. Wt: 271.31 g/mol
InChI Key: RMDHGBVAOBPLIY-UHFFFAOYSA-N
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Description

“5-Oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester” is a chemical compound with the molecular formula C13H21NO5 . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point, etc., of “5-Oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester” are not available in the search results .

Scientific Research Applications

Synthesis of Biological Active Alkaloids

The compound 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, which is structurally related to 5-Oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester, has been utilized in the enantioselective synthesis of biologically active alkaloids like sedridine, allosedridine, and coniine (Passarella et al., 2005). These syntheses demonstrate the versatility of related piperidine carboxylic acid esters as chiral building blocks in medicinal chemistry.

Molecular Structure Studies

Studies involving compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which shares a similar structure to the compound , have been performed to understand their molecular structure. These compounds have been characterized using techniques like NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Use in Enantioselective Synthesis

The enantiopure forms of related piperidine derivatives have been used for the synthesis of complex alkaloids such as dumetorine and epidihydropinidine (Passarella et al., 2009). This application showcases the importance of such compounds in the enantioselective synthesis of pharmacologically significant molecules.

Development of Chiral Compounds

Chiral cyclic amino acid esters, akin to the compound of interest, have been synthesized and characterized, highlighting their potential in the development of chiral compounds for various applications in organic chemistry (Kolter et al., 1996).

Asymmetric Synthesis Research

Compounds structurally related to 5-Oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester have been used in asymmetric synthesis research, particularly in the synthesis of piperidine-2-carboxylic acid and its derivatives. This research contributes significantly to the field of stereochemistry and drug development (Xue et al., 2002).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s generally advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 5-oxopiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDHGBVAOBPLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801142081
Record name 1,2-Piperidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate

CAS RN

1417793-01-1
Record name 1,2-Piperidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417793-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Piperidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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